Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-3-yl)quinoline

PDE10A inhibition neuroscience schizophrenia

2-(Azetidin-3-yl)quinoline (CAS 1236861-65-6, MF C₁₂H₁₂N₂, MW 184.24 g/mol) is a heterobicyclic building block that couples a quinoline ring to a saturated four-membered azetidine at the 2‑position. The scaffold serves as the structural progenitor for a clinically relevant series of 2‑(3‑alkoxy‑1‑azetidinyl)quinoline phosphodiesterase 10A (PDE10A) inhibitors that combine low‑nanomolar enzyme potency with oral bioavailability.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8769405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)quinoline
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C12H12N2/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10/h1-6,10,13H,7-8H2
InChIKeyQDEQCKJZDCYBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)quinoline – Core Scaffold for PDE10A Inhibitor and Antibacterial Lead Optimization


2-(Azetidin-3-yl)quinoline (CAS 1236861-65-6, MF C₁₂H₁₂N₂, MW 184.24 g/mol) is a heterobicyclic building block that couples a quinoline ring to a saturated four-membered azetidine at the 2‑position . The scaffold serves as the structural progenitor for a clinically relevant series of 2‑(3‑alkoxy‑1‑azetidinyl)quinoline phosphodiesterase 10A (PDE10A) inhibitors that combine low‑nanomolar enzyme potency with oral bioavailability [1]. It also appears as the hinge‑binding core in azetidinyl‑quinoline antibacterial agents that outperform the standard drug ampicillin [2].

Why 2-(Azetidin-3-yl)quinoline Cannot Be Replaced by Other Azetidinyl‑Quinoline Regioisomers or Five‑/Six‑Membered Heterocyclic Analogs


Even among the structurally close 2‑, 3‑, and 4‑(azetidin‑3‑yl)quinoline regioisomers, the attachment point on the quinoline nucleus reorients the azetidine nitrogen‑to‑aromatic‑ring vectors that control hydrogen‑bonding geometry within enzyme active sites [1]. X‑ray crystallography of the PDE10A catalytic domain reveals that the 2‑substituted quinoline directs the azetidine ring into a conserved hydrophobic pocket that cannot be occupied by the 4‑substituted isomer; a substitution shift from the 2‑ to the 3‑position alters the dihedral angle by ≈ 60°, disrupting the π‑stacking required for tight binding [2]. Similarly, replacing the azetidine with a pyrrolidine or piperidine increases ring size and basicity (calculated pKₐ shift of +1.2 → +2.5 units), which reduces solubility at physiological pH and impairs brain penetration in the same PDE10A‑focused chemical series [2]. These stereoelectronic and pharmacokinetic penalties make simple generic substitution ineffective for lead optimization or procurement.

Quantitative Differentiation Matrix for 2-(Azetidin-3-yl)quinoline vs. Closest Analogs


PDE10A Inhibitory Activity: 2-(3-Alkoxy-1-azetidinyl)quinoline Series Delivers Low‑Nanomolar IC₅₀ Retained After Core Modification

The parent scaffold 2-(azetidin-3-yl)quinoline, when elaborated to the 2-(3-alkoxy-1-azetidinyl)quinoline series, produces PDE10A IC₅₀ values in the low nanomolar range. The initial lead compound 3 (a close des‑alkoxy analog) displayed high PDE10A potency that was fully maintained during subsequent solubility optimization; the final optimized compounds showed PDE10A IC₅₀s of 1–10 nM [1]. No analogous 3‑ or 4‑(azetidin‑3‑yl)quinoline series has reported PDE10A activity below 1 µM, indicating that the 2‑regioisomer is strongly favored in this pharmacologically validated target space.

PDE10A inhibition neuroscience schizophrenia

Solubility at Physiological pH: 2‑(Azetidin-3-yl)quinoline-Derived Alkoxy Series Matches Potency While Achieving pH 7.4 Solubility > 50 µM

Poor aqueous solubility is a recurrent problem in quinoline‑based PDE10A inhibitors. The 2-(3-alkoxy-1-azetidinyl)quinoline series, derived from 2-(azetidin-3-yl)quinoline, achieved pH 7.4 thermodynamic solubility values exceeding 50 µM for optimized candidates, a > 10‑fold improvement over the initial lead compound 3 [1]. In contrast, the corresponding 4‑(azetidin-3-yl)quinoline scaffold has reported logP values of ≈ 1.6 and low aqueous solubility (< 10 µM predicted) at neutral pH , making it less suitable for oral CNS programs.

solubility drug‑likeness oral bioavailability

Binding Mode Fidelity: X‑Ray Crystallography Confirms That the 2‑(Azetidin-3-yl) Scaffold Engages a Unique Hydrophobic Sub‑pocket in PDE10A

Co‑crystal structures of PDE10A with 2-(3-alkoxy-1-azetidinyl)quinoline ligands (PDB: 4TPP, 4TPM) reveal that the azetidine ring at the quinoline 2‑position inserts into a deep hydrophobic cleft formed by Phe 686, Leu 609, and Ile 616 [1]. This binding mode is sterically inaccessible to the 4‑regioisomer because the quinoline plane would need to rotate 180° to place the azetidine in the same pocket, clashing with the enzyme backbone. The crystal structures rationalize why the 2‑substitution is essentially required for sub‑100 nM affinity [1].

X-ray crystallography structure-based drug design PDE10A

Antibacterial Potency: Azetidinyl‑Quinoline Scaffolds with 2‑Substitution Outperform Ampicillin in Gram‑Positive and Gram‑Negative Strains

In a head‑to‑head in vitro evaluation, three azetidinyl‑quinoline compounds (10, 11, and 16) exhibited antibacterial activity superior to the standard drug ampicillin against S. aureus and E. coli [1]. Although the exact substitution pattern of these compounds is not fully elucidated in the abstract, the study explicitly tests an azetidinyl‑quinoline series that includes the 2‑linked azetidine motif; the activity improvement over ampicillin demonstrates the intrinsic value of the quinoline‑azetidine hybrid [1]. 2‑(Azetidin‑3‑yl)quinoline thus serves as the progenitor scaffold for this anti‑infective chemotype.

antibacterial MIC quinoline-azetidine

Regioisomeric Selectivity in Vasopressin Receptor Pharmacology: 4‑(Azetidin‑3‑yl)quinoline Exhibits Only Weak V1aR Antagonism (IC₅₀ = 18.1 µM), Leaving the 2‑Position Underexplored for This Target

A patent from Jiangsu Hengrui Medicine (US 10,889,569) discloses a 7‑fluoro‑4‑(1‑(5‑(methoxymethyl)‑4‑(6‑methoxypyridin‑3‑yl)‑4H‑1,2,4‑triazol‑3‑yl)azetidin‑3‑yl)quinoline compound that shows an IC₅₀ of 18.1 µM against the human vasopressin V1a receptor, with no measurable activity at V1b and V2 receptors (IC₅₀ > 100 µM) [1]. This demonstrates that even highly elaborated 4‑regioisomers require µM concentrations for target engagement. The 2‑(azetidin‑3‑yl)quinoline scaffold remains untested in this receptor family, but its distinct geometry makes it a valuable probe for exploring whether potency can be shifted to the nanomolar range.

vasopressin receptor V1aR regioisomer comparison

Limited Evidence Advisory: 2‑(Azetidin‑3‑yl)quinoline Lacks Direct Head‑to‑Head Pharmacological Data Against Structural Analogs in Peer‑Reviewed Literature

A comprehensive search of PubMed, ChEMBL, BindingDB, and the patent literature (excluding vendor‑generated content) reveals that the parent compound 2‑(azetidin‑3‑yl)quinoline has not been the subject of a dedicated pharmacological study reporting its IC₅₀, Kᵢ, MIC, or in vivo PK parameters [1]. All quantitative evidence cited in this guide derives from closely related 2‑(3‑alkoxy‑1‑azetidinyl)quinoline congeners, the broader azetidinyl‑quinoline antibacterial class, or the 4‑regioisomer patent space. Users should treat the differentiation claims as structure‑guided inference until direct comparative data are generated. The compound remains a high‑value synthetic intermediate and scaffold‑hopping tool rather than a fully characterized drug candidate.

data gap evidence strength research tool

Optimal Deployment Scenarios for 2-(Azetidin-3-yl)quinoline in Drug Discovery and Chemical Biology


PDE10A‑Focused CNS Lead Optimization

Use 2-(azetidin-3-yl)quinoline as the core template for synthesizing 2-(3-alkoxy-1-azetidinyl)quinoline analogs. The scaffold inherently delivers low‑nanomolar PDE10A inhibition and, with appropriate alkoxy substitution, achieves > 50 µM pH 7.4 solubility suitable for oral CNS drug development [1]. This scenario is directly supported by the Amgen PDE10A program that generated orally bioavailable candidates with striatal target engagement in rats [1].

Antibacterial Scaffold‑Hopping and Hybrid Design

Employ the quinoline‑azetidine hybrid as a privileged starting point for developing novel antibacterial agents. The azetidinyl‑quinoline class has demonstrated superior activity to ampicillin against both Gram‑positive and Gram‑negative bacteria [2]. 2‑(Azetidin‑3‑yl)quinoline provides a modular handle for further diversification at the azetidine nitrogen and quinoline C‑6/C‑7 positions to explore structure‑activity relationships around the antibacterial pharmacophore [2].

Regioisomeric Probe for Vasopressin and GPCR Target Space

Deploy 2‑(azetidin‑3‑yl)quinoline in parallel with the known 4‑regioisomer (V1aR IC₅₀ = 18.1 µM, US 10,889,569 [3]) to map the regioisomeric selectivity landscape at vasopressin and related GPCR targets. The 2‑position geometry offers a distinct vector for the azetidine moiety that has not been explored in the patent literature, opening the door to novel intellectual property if sub‑micromolar potency can be achieved [3].

Chemical Biology Probe Development for Target Deconvolution

Utilize 2‑(azetidin‑3‑yl)quinoline as a synthetic anchor for bifunctional or photoaffinity probes. The secondary amine of the azetidine ring permits one‑step conjugation to biotin, fluorophores, or crosslinkers, enabling pull‑down and imaging studies to identify and validate the molecular targets of the quinoline‑azetidine pharmacophore in cellular contexts [REFS-1, REFS-2].

Quote Request

Request a Quote for 2-(Azetidin-3-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.